molecular formula C8H6ClN3O B1604196 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 50737-35-4

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1604196
CAS No.: 50737-35-4
M. Wt: 195.6 g/mol
InChI Key: TTYRVRZPJAJSGJ-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-pyridinecarboxylic acid hydrazide with chloromethyl formate under acidic conditions to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common in industrial synthesis.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like potassium permanganate can be used to oxidize the pyridine ring, while reducing agents such as sodium borohydride can reduce the oxadiazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aminomethyl derivative, while reaction with a thiol would produce a thiomethyl derivative.

Scientific Research Applications

Chemistry: In chemistry, 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through the oxadiazole and pyridine rings makes it a candidate for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 4-[5-(Chloromethyl)isoxazol-3-yl]pyridine
  • 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
  • 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Comparison: Compared to these similar compounds, 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the specific positioning of the chloromethyl group and the oxadiazole ring. This positioning influences its reactivity and binding properties, making it distinct in its applications and effectiveness in various chemical reactions and biological interactions.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYRVRZPJAJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629722
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50737-35-4
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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